molecular formula C15H10BrF3O B1325418 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-21-9

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

Cat. No.: B1325418
CAS No.: 898784-21-9
M. Wt: 343.14 g/mol
InChI Key: LTDFAEGYOSCTDK-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone (IUPAC: 1-[3-bromophenyl]-2-[4-(trifluoromethyl)phenyl]ethanone) is a substituted acetophenone derivative. Its molecular formula is C₁₅H₁₀BrF₃O, with an approximate molecular weight of 329.07 g/mol (calculated). The compound features:

  • A 3-bromophenyl group at the acetophenone's α-position.
  • A trifluoromethyl (-CF₃) group at the 4'-position of the acetophenone ring.

Key Properties: The -CF₃ group is a strong electron-withdrawing substituent, imparting high electronegativity and lipophilicity. The 3-bromo substituent contributes steric bulk and moderate electron-withdrawing effects.

Properties

IUPAC Name

2-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-3-1-2-10(8-13)9-14(20)11-4-6-12(7-5-11)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDFAEGYOSCTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642318
Record name 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-21-9
Record name 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo electrophilic aromatic substitution and nucleophilic substitution reactions allows for the modification of its structure to create diverse derivatives.

Table 1: Common Reactions Involving 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

Reaction TypeDescriptionTypical Reagents
Electrophilic Aromatic SubstitutionSubstitution of bromine with electrophilesHNO₃, H₂SO₄
Nucleophilic SubstitutionReplacement of bromine by nucleophilesNaNH₂, KSR
OxidationConversion to ketones or acidsKMnO₄, CrO₃
ReductionFormation of alcoholsLiAlH₄, NaBH₄

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity
In vitro studies demonstrate its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancer cells. The compound inhibits key enzymes involved in cell cycle regulation, notably cyclin-dependent kinases (CDK4).

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.015
A-5490.054
HeLa0.036

Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various microbial strains, indicating its potential as a lead for developing new antimicrobial agents.

Table 3: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • In Vivo Anticancer Study : A recent study utilized xenograft models to evaluate the compound's effects on human tumors. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its therapeutic potential.
  • Antimicrobial Resistance Investigation : Another investigation assessed the compound's efficacy against resistant bacterial strains. The results revealed not only growth inhibition but also disruption of biofilm formation, critical for chronic infections.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table compares 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone with structurally related acetophenones and brominated aryl compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Sources
This compound C₁₅H₁₀BrF₃O 329.07 3-Bromophenyl, 4'-CF₃ High lipophilicity; potential intermediate in drug synthesis N/A
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 245.07 2-Bromo, 4'-methoxy (-OCH₃) Electron-donating -OCH₃ enhances ring activation; lab reagent
2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone C₉H₉BrO₃ 245.07 2-Bromo, 4-OH, 3-CH₂OH Polar groups increase aqueous solubility; custom synthesis
4-Acetamido-3-bromoacetophenone C₁₀H₁₀BrNO₂ 264.10 4-Acetamido (-NHCOCH₃), 3-bromo Acetamido group directs electrophilic substitution; specialty chemical
3-Bromophenyl trifluoromethanesulfonate C₇H₄BrF₃O₃S 305.07 3-Bromophenyl, -OSO₂CF₃ Sulfonate ester; reactive in cross-coupling reactions

Key Comparative Insights

Electronic Effects: The -CF₃ group in the target compound strongly deactivates the acetophenone ring, reducing reactivity toward electrophilic substitution compared to 2-Bromo-4'-methoxyacetophenone (where -OCH₃ is electron-donating) . In 4-Acetamido-3-bromoacetophenone, the acetamido group (-NHCOCH₃) acts as a meta-directing electron-withdrawing group, similar to -CF₃ but with distinct hydrogen-bonding capabilities .

Solubility and Polarity: The hydroxyl and hydroxymethyl groups in 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone significantly enhance polarity and aqueous solubility compared to the lipophilic -CF₃ group in the target compound .

Synthetic Utility :

  • 3-Bromophenyl trifluoromethanesulfonate (a sulfonate ester) shares the 3-bromo and trifluoromethyl motifs but is more reactive in Suzuki-Miyaura couplings due to the labile -OSO₂CF₃ group .

Research Findings and Trends

  • Biological Activity: While direct data are unavailable, acetophenones with -CF₃ groups are often explored for antimicrobial or anticancer activity due to their metabolic stability .
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, suggesting advantages in high-temperature synthetic processes compared to polar analogs .

Biological Activity

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone, a compound characterized by its unique trifluoromethyl and bromophenyl substituents, has gained attention in medicinal chemistry for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H12BrF3O
  • Molecular Weight : 359.16 g/mol

The compound features a bromine atom at the meta position of the phenyl ring and a trifluoromethyl group at the para position relative to the acetophenone moiety. This unique arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using in vitro models. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

EnzymeIC50 (µM)
COX-115.4
COX-25.6

The data suggest that this compound selectively inhibits COX-2 over COX-1, highlighting its potential for treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Reactive Oxygen Species (ROS) Modulation : It may reduce oxidative stress by modulating ROS levels in cells, contributing to its anti-inflammatory effects.
  • Cell Signaling Pathway Interference : The compound could interact with signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antibacterial efficacy of various trifluoromethylated compounds, including this compound. The study found that this compound demonstrated enhanced activity against resistant bacterial strains compared to its non-trifluoromethylated analogs, suggesting that the trifluoromethyl group plays a crucial role in its antimicrobial potency .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory agents, researchers evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, supporting its potential use in treating inflammatory diseases .

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